molecular formula C13H18ClNO2 B3039894 Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride CAS No. 1391574-76-7

Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride

Cat. No. B3039894
CAS RN: 1391574-76-7
M. Wt: 255.74 g/mol
InChI Key: JHDNHEWPPXDXMA-UTONKHPSSA-N
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Description

Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride, also known as Methyl (R)-4-Piperidinobenzoate hydrochloride, is a chemical compound that has a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 287.82 g/mol and a melting point of 118-120 °C. Methyl (R)-4-Piperidinobenzoate hydrochloride is an important reagent used in many organic synthesis reactions, and it has been used in the synthesis of a variety of compounds with therapeutic and industrial applications. In addition, this compound has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

1. Role in Synthesis of 5-HT2 Antagonists

Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride plays a role in the synthesis of compounds with 5-HT2 antagonist activity. The synthesis of 4-(benzo[b]furan-3-yl)piperidines and similar compounds, which show potent 5-HT2 antagonist activity in vitro, involves the use of related piperidine derivatives (Watanabe, Yoshiwara, & Kanao, 1993).

2. Involvement in Ester Hydrazones Synthesis

The compound is involved in the synthesis of ester hydrazones. In one study, methyl benzoate (p-tolylsulfonyl)hydrazone was prepared and used to produce mixed acetals in the presence of piperidine. This demonstrates the compound's utility in complex organic synthesis processes (Crawford & Raap, 1965).

3. Chiral Separation of Piperidine Derivatives

Chiral separation studies of piperidine derivatives, including those related to methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride, have been conducted using specialized chromatographic techniques. These studies are crucial for understanding the chiral properties of such compounds (Aboul‐Enein & Bakr, 1997).

4. Synthesis of Dopamine D4 Receptor Antagonists

The compound has been used in the synthesis and in vivo evaluation of certain dopamine D4 receptor antagonists. For instance, a study focused on synthesizing a radiolabeled compound for potential use in positron emission tomography (PET) imaging studies related to Dopamine D4 receptors (Matarrese et al., 2000).

5. Relevance in Enzyme Inhibition Studies

Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride and related compounds have been used in studies investigating enzyme inhibition, such as acetylcholinesterase inhibitors. These studies contribute to our understanding of enzyme interaction and inhibition mechanisms (Sugimoto et al., 1995).

6. Impact on Pharmacokinetics of Novel Compounds

The compound is significant in pharmacokinetic studies. For example, a study investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, indicating the compound's relevance in drug metabolism and disposition studies (Teffera et al., 2013).

properties

IUPAC Name

methyl 4-[(2R)-piperidin-2-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDNHEWPPXDXMA-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-4-(piperidin-2-yl)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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